molecular formula C6H11N B12059056 Diallyl-d10-amine

Diallyl-d10-amine

Cat. No.: B12059056
M. Wt: 107.22 g/mol
InChI Key: DYUWTXWIYMHBQS-URTNXKOFSA-N
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Description

Diallyl-d10-amine is a deuterated form of diallylamine, characterized by the presence of deuterium atoms. Its molecular formula is (CD2=CDCD2)2NH, and it has a molecular weight of 107.22 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl-d10-amine can be synthesized through the partial hydrogenation of deuterated acrylonitrile. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Diallyl-d10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diallyl-d10-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diallyl-d10-amine involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, leading to unique biochemical and chemical behaviors. These effects are often exploited in research to study reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Diallyl-d10-amine is unique due to its high isotopic purity and the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. Its chemical behavior can differ significantly from non-deuterated analogs, making it valuable in specialized research applications .

Properties

Molecular Formula

C6H11N

Molecular Weight

107.22 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-N-(1,1,2,3,3-pentadeuterioprop-2-enyl)prop-2-en-1-amine

InChI

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2

InChI Key

DYUWTXWIYMHBQS-URTNXKOFSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])NC([2H])([2H])C(=C([2H])[2H])[2H])[2H]

Canonical SMILES

C=CCNCC=C

Origin of Product

United States

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